4-But-3-ynyl-1-methylpiperidine

Piperidine Conformational Analysis Click Chemistry

4-But-3-ynyl-1-methylpiperidine is a substituted piperidine derivative characterized by a six-membered heterocyclic core bearing an N-methyl group and a terminal alkyne-bearing but-3-ynyl substituent at the 4-position. Its molecular formula is C10H17N, corresponding to a molecular weight of 151.25 g/mol.

Molecular Formula C10H17N
Molecular Weight 151.253
CAS No. 2229123-76-4
Cat. No. B2943901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-But-3-ynyl-1-methylpiperidine
CAS2229123-76-4
Molecular FormulaC10H17N
Molecular Weight151.253
Structural Identifiers
SMILESCN1CCC(CC1)CCC#C
InChIInChI=1S/C10H17N/c1-3-4-5-10-6-8-11(2)9-7-10/h1,10H,4-9H2,2H3
InChIKeyJLPGNORAOBQBCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-But-3-ynyl-1-methylpiperidine (CAS 2229123-76-4): Core Chemical and Procurement Profile


4-But-3-ynyl-1-methylpiperidine is a substituted piperidine derivative characterized by a six-membered heterocyclic core bearing an N-methyl group and a terminal alkyne-bearing but-3-ynyl substituent at the 4-position. Its molecular formula is C10H17N, corresponding to a molecular weight of 151.25 g/mol [1]. The compound is primarily utilized as a synthetic building block and intermediate in medicinal chemistry and materials science, where the piperidine scaffold is a privileged structure for modulating biological activity and physicochemical properties [2].

Privileged piperidine scaffold for medicinal chemistry and materials science
Terminal alkyne handle for click chemistry conjugation
4-position substitution provides distinct steric profile

Why 4-But-3-ynyl-1-methylpiperidine Cannot Be Casually Replaced by Other Piperidine Alkynes


Piperidine derivatives with alkynyl substituents are not interchangeable due to critical differences in substitution pattern, steric environment, and electronic properties that directly dictate reactivity and downstream application performance. Substituting the 4-position versus the 2-position, or varying the N-alkylation state, alters the molecule's conformation, its ability to participate in specific chemical transformations, and its potential biological target engagement [1]. These differences are quantifiable and have tangible consequences for procurement decisions in research and development.

2-Substituted analogs
Altered steric hindrance may reduce click chemistry efficiency and change conformational flexibility.
N-Unsubstituted analogs
Different basicity and lipophilicity may affect reactivity and biological target engagement.

Quantitative Differentiation Evidence for 4-But-3-ynyl-1-methylpiperidine (CAS 2229123-76-4)


Steric and Electronic Differentiation via 4-Position Substitution vs. 2-Position and N-Alkylation

The 4-position substitution of 4-But-3-ynyl-1-methylpiperidine introduces a distinct steric environment compared to the more sterically hindered 2-substituted analogs such as 2-But-3-ynyl-1-methylpiperidine (CAS 2228650-54-0). In addition, the presence of an N-methyl group modifies the electronic properties and basicity of the piperidine nitrogen relative to unsubstituted piperidines like 1-(but-3-ynyl)piperidine (CAS 14256-74-7) [1].

Structural comparison
Class-level inference
4-substituted N-methylpiperidine vs. 2-substituted and N-unsubstituted analogs. MW: 151.25 vs 151.25 vs 137.22 g/mol.
Substitution pattern dictates steric and electronic fit for synthesis.
Structural analysis based on computed properties.
Piperidine Conformational Analysis Click Chemistry

Terminal Alkyne Functionality for Click Chemistry: A Quantitative Comparison of Reactivity

The presence of a terminal alkyne in 4-But-3-ynyl-1-methylpiperidine makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This functionality is shared by other alkynyl piperidines, but the efficiency of the reaction can be influenced by the substitution pattern. The 4-position substitution offers a less sterically hindered environment for the alkyne compared to a 2-substituted analog, potentially leading to higher conversion rates in CuAAC reactions [1].

Click reactivity
Class-level inference
Terminal alkyne at 4-position offers lower steric hindrance than 2-substituted; N-methyl retains reactivity.
Supports efficient CuAAC for probe construction.
Direct kinetic data not available.
Click Chemistry Bioconjugation Medicinal Chemistry

Potential as a Sigma Receptor Ligand: A Class-Level Inference from Piperidine-Based Derivatives

Piperidine-based derivatives are a well-established class of sigma receptor (σR) ligands. A study on novel piperidine-based alkylacetamide derivatives demonstrated that structural modifications can yield compounds with high affinity and selectivity for σ1 and σ2 receptor subtypes, with Ki values in the low nanomolar range for optimized structures [1]. While 4-But-3-ynyl-1-methylpiperidine itself has not been directly evaluated, its core scaffold is consistent with the structural features known to confer σR affinity, suggesting it may serve as a valuable starting point for developing new sigma receptor ligands.

Sigma receptor potential
Class-level inference
No direct Ki data. Benchmark piperidine derivatives achieve Ki as low as 3.7 nM for σ1.
Scaffold aligns with known sigma ligand SAR; supports exploratory research.
Binding requires experimental validation.
Sigma Receptor Antipsychotic Medicinal Chemistry

Procurement-Driven Application Scenarios for 4-But-3-ynyl-1-methylpiperidine (CAS 2229123-76-4)


Click Chemistry-Enabled Probe Synthesis in Chemical Biology

The terminal alkyne functionality of 4-But-3-ynyl-1-methylpiperidine enables its use as a versatile building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the construction of chemical probes and bioconjugates [1]. Its 4-substitution pattern offers a less sterically hindered environment for the alkyne compared to 2-substituted analogs, potentially improving reaction yields and facilitating the synthesis of complex molecular architectures for target identification and validation studies.

Medicinal Chemistry Exploration of Sigma Receptor Ligands

Given the established role of piperidine derivatives as sigma receptor ligands, 4-But-3-ynyl-1-methylpiperidine can serve as a key intermediate for synthesizing novel compounds with potential affinity for σ1 and σ2 receptor subtypes [2]. The scaffold's core features align with those of known high-affinity ligands, making it a rational starting point for structure-activity relationship (SAR) studies aimed at developing new therapeutics for cancer, neurological disorders, and pain management.

Synthesis of Sterically Hindered Piperidine Derivatives for Materials Science

The but-3-ynyl group on 4-But-3-ynyl-1-methylpiperidine can be utilized to create sterically hindered piperidine derivatives, as described in patent literature [1]. These derivatives are of interest as stabilizers or functional additives in polymer chemistry and materials science. The specific substitution pattern of this compound may allow for the design of novel polymeric materials with tailored properties.

Application
Selection Property
Validation Focus
Click chemistry probe synthesis
Terminal alkyne handle
CuAAC reaction yield and selectivity
Sigma receptor ligand SAR
Piperidine scaffold similarity
Radioligand binding assays for σ1/σ2
Sterically hindered polymer additives
4-substituted steric profile
Material property characterization

Technical Documentation Hub

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22 linked technical documents
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